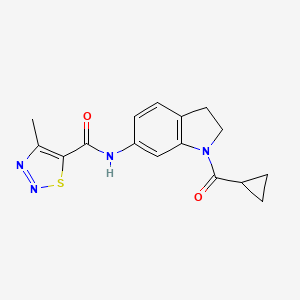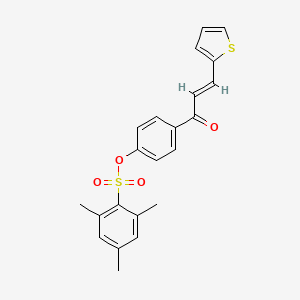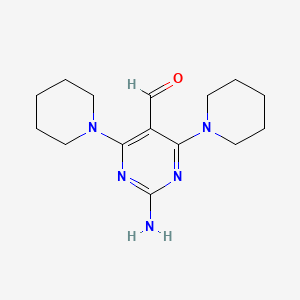
2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the conversion of substituted acetophenones and benzaldehydes into chalcones, followed by cyclization with guanidine hydrochloride in the presence of an oxidizing agent . This method is likely applicable to the synthesis of 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde, with the appropriate substitutions on the acetophenone and benzaldehyde precursors.
Molecular Structure Analysis
The crystal structure of a related compound, 2-(4'-Amino-5'-amino pyrimidyl)-2-pentene-4-one, shows that the molecule lies in two planes, with the pyrimidine ring and the side chain each occupying a plane. The atoms in the pyrimidine ring exhibit deviations from the least-squares plane, indicating some degree of structural flexibility . This information suggests that 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde may also exhibit a planar structure with some flexibility in the ring system.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can participate in aromatic nucleophilic substitution reactions, leading to amination, solvolysis, and condensation products under mild conditions . These reactions are influenced by structural factors and the presence of alkoxide ions. Such reactivity could be relevant to 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde, depending on its substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines synthesized through a one-step process have shown anti-bacterial activity against both gram-positive and gram-negative bacteria . This suggests that the physical and chemical properties of 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde could also be tuned to exhibit biological activity, depending on the specific substituents and synthesis conditions used.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research on pyrimidine derivatives has led to the development of methods for synthesizing complex heterocyclic structures. For instance, the reaction of amino-pyrimidines with PCl5 results in diaza-phospholo[4,5-d]pyrimidines, which are then converted to diamino derivatives upon treatment with piperidine. These compounds serve as precursors for the synthesis of pyrimidylamidophosphoric acids, showcasing the utility of pyrimidine derivatives in synthesizing phosphorus-containing heterocycles (Sazonov & Kropacheva, 1970).
Creation of Pyridopyrimidines and Pyrimidoquinolines
Aminopyrimidinecarbaldehydes have been used as starting materials for generating pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives through condensation with various carbonyl compounds. This highlights the flexibility of pyrimidine derivatives in the synthesis of diverse heterocyclic frameworks (Perandones & Soto, 1998).
Development of 3D Hydrogen-bonded Frameworks
Pyrimidine derivatives can also facilitate the formation of intricate molecular architectures, such as three-dimensional hydrogen-bonded frameworks, due to their polarized electronic structures and capacity for engaging in multiple hydrogen-bonding interactions. This aspect is crucial for designing molecular materials with specific physical properties (Low et al., 2007).
Generation of Azine Derivatives
Pyrimidinecarbaldehyde has been involved in reactions leading to the formation of condensed azines, demonstrating its versatility in organic synthesis and the potential for creating compounds with novel properties for further application in chemical research (Bakulina et al., 2014).
Catalysis and Green Chemistry Applications
Furthermore, pyrimidine derivatives have been explored in the context of catalysis and green chemistry. For example, new additives for the synthesis of triazolo-pyrimidines demonstrate the potential of pyrimidine derivatives in enhancing the efficiency and eco-friendliness of chemical reactions (Khaligh et al., 2020).
Antibacterial Activity Evaluation
Additionally, the synthesis of pyrido[2,3-d]pyrimidine derivatives and their evaluation for antibacterial activity indicate the biological relevance of research on pyrimidine derivatives, pointing to their potential use in developing new antimicrobial agents (Achagar et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-4,6-di(piperidin-1-yl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c16-15-17-13(19-7-3-1-4-8-19)12(11-21)14(18-15)20-9-5-2-6-10-20/h11H,1-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTGLILZTYIPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC(=N2)N)N3CCCCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2541514.png)
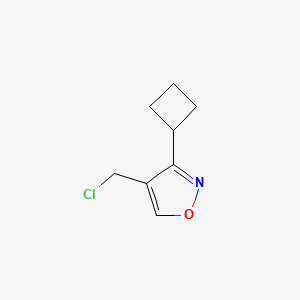
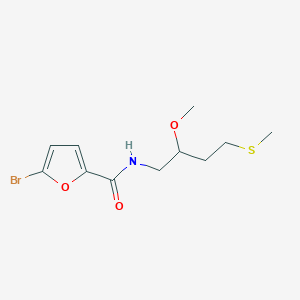
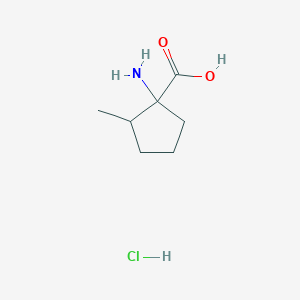

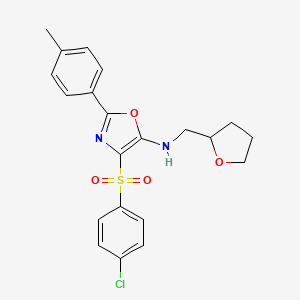
![2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2541522.png)
![2,2,7,7-tetramethyl-N-(4-(trifluoromethoxy)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2541523.png)
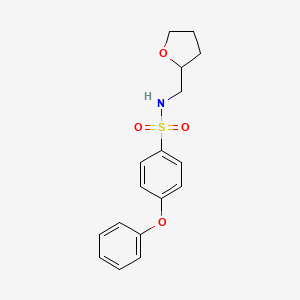
![Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate](/img/structure/B2541528.png)
![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541530.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541531.png)
